molecular formula C12H17N B13045649 (2R)-2-(3-methylphenyl)piperidine CAS No. 1228561-87-2

(2R)-2-(3-methylphenyl)piperidine

Cat. No.: B13045649
CAS No.: 1228561-87-2
M. Wt: 175.27 g/mol
InChI Key: YKFXSWPGGIAPSM-GFCCVEGCSA-N
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Description

(2R)-2-(3-methylphenyl)piperidine is a chiral piperidine derivative characterized by the presence of a 3-methylphenyl group attached to the second carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with piperidine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the piperidine ring or the phenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated or acylated products.

Scientific Research Applications

(2R)-2-(3-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(3-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-methylphenyl)piperidine: The enantiomer of (2R)-2-(3-methylphenyl)piperidine, which may have different biological activity.

    2-(4-methylphenyl)piperidine: A structural isomer with the methyl group in a different position on the phenyl ring.

    2-phenylpiperidine: Lacks the methyl group, providing a simpler structure for comparison.

Uniqueness

This compound is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

CAS No.

1228561-87-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R)-2-(3-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h4-6,9,12-13H,2-3,7-8H2,1H3/t12-/m1/s1

InChI Key

YKFXSWPGGIAPSM-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CCCCN2

Canonical SMILES

CC1=CC(=CC=C1)C2CCCCN2

Origin of Product

United States

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